molecular formula C19H23BrFNO B591054 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide CAS No. 1332724-07-8

3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide

Cat. No.: B591054
CAS No.: 1332724-07-8
M. Wt: 380.301
InChI Key: DXSPVPPTIOBWMN-UHFFFAOYSA-N
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Description

3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a fluorophenyl group, and a dimethylpropanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide typically involves multiple steps, starting with the formation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with a suitable fluorophenyl derivative under acidic conditions. The resulting intermediate is then reacted with N,N-dimethylpropanamine in the presence of a base to form the final product. The hydrobromide salt is obtained by treating the amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide apart from similar compounds is its unique combination of a benzofuran core with a fluorophenyl group and a dimethylpropanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO.BrH/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19;/h3-4,6-11H,5,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSPVPPTIOBWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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